molecular formula C16H16Cl2N4O2 B13939003 Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- CAS No. 61813-43-2

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-

Cat. No.: B13939003
CAS No.: 61813-43-2
M. Wt: 367.2 g/mol
InChI Key: FEQBFCBDBGMWRO-UHFFFAOYSA-N
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Description

Structure and Properties
The compound "Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-" (hereafter referred to as Compound A) is a substituted aromatic amine featuring:

  • An azo group (-N=N-) linking two aromatic rings.
  • A 2-chloro-4-nitrophenyl substituent on one aromatic ring.
  • N-ethyl and N-(2-chloroethyl) groups attached to the benzenamine nitrogen.
  • Molecular weight: Estimated ~400–450 g/mol (based on similar compounds like C₁₈H₁₃ClN₄O₂ with MW 352.78 in ) .
  • LogP: Likely >5 (similar to the analog in with LogP 5.56) due to hydrophobic substituents (chloro, nitro) .
  • Applications: Potential use as a dye intermediate or agrochemical, inferred from structurally related compounds (e.g., Fluchloralin, a herbicide) .

Properties

CAS No.

61813-43-2

Molecular Formula

C16H16Cl2N4O2

Molecular Weight

367.2 g/mol

IUPAC Name

N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline

InChI

InChI=1S/C16H16Cl2N4O2/c1-2-21(10-9-17)13-5-3-12(4-6-13)19-20-16-8-7-14(22(23)24)11-15(16)18/h3-8,11H,2,9-10H2,1H3

InChI Key

FEQBFCBDBGMWRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- generally involves:

  • Preparation of appropriately substituted aniline derivatives
  • Introduction of 2-chloroethyl substituents on the nitrogen
  • Formation of the azo linkage by diazotization and azo coupling with a 2-chloro-4-nitroaniline or related intermediate

The following subsections detail the key steps and conditions reported in literature and patents.

Synthesis of N-(2-chloroethyl)-N-ethylbenzenamine Intermediate

One critical intermediate is the N-(2-chloroethyl)-N-ethylbenzenamine, which can be prepared by alkylation of benzenamine derivatives with 2-chloroethyl reagents under controlled conditions. Although explicit procedures for this exact intermediate are sparse, analogous methods involve:

  • Reaction of benzenamine with 2-chloroethyl chloride or 2-chloroethyl tosylate in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane or acetonitrile.
  • Control of temperature (room temperature to mild reflux) to avoid over-alkylation.

Preparation of 4-(2-chloro-4-nitrophenyl)azo Substituent

The azo group is introduced via classical diazotization and azo coupling reactions:

  • Diazotization: 2-chloro-4-nitroaniline is diazotized by reaction with sodium nitrite in acidic aqueous medium (e.g., HCl) at low temperature (0–5 °C).
  • Coupling: The diazonium salt is then coupled with the N-(2-chloroethyl)-N-ethylbenzenamine intermediate under alkaline or neutral conditions to form the azo bond.

This step requires careful pH control and temperature regulation to optimize yield and purity.

Preparation of 4-chloro-N-(2-nitrobenzylidene)aniline (Precursor to Azo Compounds)

A related preparation method involves condensation of 2-nitrobenzaldehyde with 4-chloroaniline in absolute ethanol at room temperature for 2 hours, yielding 4-chloro-N-(2-nitrobenzylidene)aniline with 87% yield and high purity. This Schiff base intermediate can be further transformed into azo compounds by reduction and diazotization steps.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Reagents & Conditions Product Yield (%) Notes
1 Hydroxyethyl to Chloroethyl substitution N,N-bis(2-hydroxyethyl)-4-nitroaniline Thionyl chloride, triethylamine, DCM, RT, reflux 40 °C N,N-bis(2-chloroethyl)-4-nitroaniline 95 Conversion of hydroxyethyl to chloroethyl groups
2 Schiff base formation 2-nitrobenzaldehyde + 4-chloroaniline Absolute ethanol, RT, 2 h 4-chloro-N-(2-nitrobenzylidene)aniline 87 Precursor for azo coupling
3 Diazotization & azo coupling 2-chloro-4-nitroaniline + N-(2-chloroethyl)-N-ethylbenzenamine NaNO2/HCl diazotization, coupling under alkaline conditions Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- Not explicitly reported Classical azo coupling to form target compound

Analytical and Purification Notes

  • Purification is generally achieved by recrystallization from ethanol or other suitable solvents.
  • TLC (Thin Layer Chromatography) with solvent systems like petroleum ether:ethyl acetate (5:1) is used to monitor reaction completion.
  • Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Reverse phase HPLC methods have been developed for analysis and isolation of related azo compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The chloroethyl and nitrophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc in acetic acid.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a labeling agent.

    Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In general, azo compounds can interact with biological molecules through the azo group, leading to various biochemical effects. The chloroethyl and nitrophenyl groups may also contribute to its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Molecular Formulas
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Compound A N-(2-chloroethyl), N-ethyl, 2-chloro-4-nitrophenylazo Not explicitly provided (estimated C₁₈H₁₈Cl₂N₅O₂) ~430
Fluchloralin () N-(2-chloroethyl), N-propyl, 2,6-dinitro, 4-(trifluoromethyl) C₁₂H₁₂ClF₃N₄O₄ 368.7
DNAN () N-(4-nitrophenyl), 2,6-dichloro-4-nitrophenylazo C₁₈H₁₁Cl₂N₅O₄ 440.2
3-[4-[(2-chloro-4-nitrophenyl)azo]phenylamino]-propanenitrile () N-(2-hydroxyethyl), N-(2-cyanoethyl) C₁₇H₁₆ClN₅O₃ 397.8

Substituent Impact :

  • N-Alkyl Groups : Compound A’s N-ethyl and N-(2-chloroethyl) groups enhance lipophilicity compared to DNAN’s N-(4-nitrophenyl) (polar nitro group) .
  • Functional Group Diversity: The cyano and hydroxyethyl groups in ’s compound improve water solubility (~397.8 g/mol vs. Compound A’s ~430 g/mol), suggesting divergent applications (e.g., dyes vs. pharmaceuticals) .

Physicochemical and Environmental Properties

Table 2: Comparative Physicochemical Data
Property Compound A (Estimated) Fluchloralin DNAN Compound
LogP ~5.5–6.0 3.89 (measured) ~4.8 ~3.2
Water Solubility Low (<1 mg/L) 0.6 mg/L (20°C) <1 mg/L Moderate (~10–50 mg/L)
Stability Azo group stable under neutral pH Photodegradable Persistent in soil Hydrolysis-sensitive (cyano group)

Key Observations :

  • Lipophilicity : Compound A’s higher LogP than Fluchloralin reflects stronger hydrophobic interactions, likely influencing its environmental adsorption .
  • Environmental Fate : DNAN’s persistence () suggests Compound A may also exhibit slow degradation, necessitating regulatory scrutiny .

Biological Activity

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- is an azo compound with significant biological activity, particularly in the context of its potential applications in cancer research and as a chemical agent in various biological assays. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

  • Molecular Formula : C16H16Cl2N4O2
  • Molecular Weight : 367.23 g/mol
  • CAS Number : 61813-43-2
  • Structure : The compound features a diazo group (-N=N-) linking two aromatic systems, along with chloroethyl and nitrophenyl substituents that enhance its reactivity and biological interactions.

The biological activity of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- primarily involves:

  • Electrophilic Aromatic Substitution : The electron-withdrawing nitro group facilitates electrophilic reactions, making the compound reactive towards nucleophiles.
  • Azo Coupling Reactions : The compound can participate in azo coupling with other aromatic amines, leading to the formation of additional azo compounds.
  • Interaction with Biological Targets : The compound can form covalent bonds with specific amino acid residues in proteins, potentially altering their function and activity.

Anticancer Properties

Research has indicated that compounds similar to Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-, particularly those with chloroethyl groups, exhibit significant anticancer properties. For instance:

  • Inhibition of Histone Deacetylases (HDACs) : Analogous compounds have been studied for their ability to inhibit HDACs, which are crucial in regulating gene expression related to cancer cell proliferation. A study found that a related compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, demonstrating potent antiproliferative activity .

Genotoxicity and Carcinogenic Potential

Azo compounds are often scrutinized for their genotoxic potential. Structural alerts within the azo group can lead to DNA interactions that may result in mutagenesis or carcinogenesis. Research has shown that many azo compounds can undergo metabolic activation to form electrophilic species capable of reacting with DNA .

Study 1: In Vivo Tumor Growth Inhibition

A study utilizing xenograft models demonstrated that a related compound could inhibit tumor growth effectively. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, indicating significant anticancer activity when compared to standard treatments .

Study 2: Mechanistic Insights into Antitumor Activity

Further investigations revealed that related compounds promoted apoptosis in cancer cells and induced G2/M phase cell cycle arrest, contributing to their antitumor efficacy. These findings underscore the potential of such compounds as therapeutic agents in oncology .

Summary Table of Biological Activity

PropertyDescription
Molecular FormulaC16H16Cl2N4O2
Molecular Weight367.23 g/mol
CAS Number61813-43-2
Anticancer ActivityInhibits tumor growth; promotes apoptosis
Mechanism of ActionElectrophilic substitution; azo coupling; DNA interaction
GenotoxicityPotential for DNA damage; requires further investigation

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